molecular formula C3H7NO B049069 N,N-Dimethyl-13C2-formamide CAS No. 117880-10-1

N,N-Dimethyl-13C2-formamide

Cat. No. B049069
M. Wt: 75.079 g/mol
InChI Key: ZMXDDKWLCZADIW-ZDOIIHCHSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Dimethyl-13C2-formamide and related compounds has been explored in various studies. For instance, efficient preparations of N-methylformamide, an active antitumor agent, have been developed where the compound is labeled with 14C in the formyl group and with deuterium in the methyl group. N,N-Dimethyl-14C-formamide has also been synthesized, demonstrating the feasibility of incorporating isotopic labels into this molecule for research purposes (Threadgill & Gate, 1983).

Molecular Structure Analysis

The molecular structure of formamide and its derivatives, including N,N-dimethylformamide, has been extensively studied. For example, the molecular structure of formamide has been redetermined using microwave spectra, providing accurate measurements of bond lengths and angles, which are essential for understanding the structural characteristics of these molecules and their derivatives (Hirota, Sugisaki, Nielsen, & Sørensen, 1974).

Chemical Reactions and Properties

N,N-Dimethylformamide participates in various chemical reactions, serving as a solvent and reagent. For example, photoinduced oxidative formylation of N,N-dimethylanilines with molecular oxygen without an external photocatalyst has been developed, highlighting DMF's role in facilitating formylation reactions under mild conditions (Yang, Li, Wang, & Wang, 2017).

Scientific Research Applications

  • Synthesis Applications :

    • N,N-Dimethylformamide has been utilized in the synthesis of various compounds. For example, it played a role in the synthesis of N,N-Diethyl-3-methylbenzamide (DEET), where its catalytic properties were explored in an introductory organic chemistry laboratory course (Habeck, Diop, & Dickman, 2010).
    • It has also been used in the synthesis of formamides containing unsaturated groups, which are important in the industry. A study demonstrated the selective and efficient N-formylation of amines containing unsaturated groups using CO2 and H2 with a specific catalytic system (Liu et al., 2017).
  • Chemical Properties and Reactions :

    • Research on the dielectric properties of hydrogen-bonded complexes involving N,N-dimethyl formamide with various alcohols has provided insights into the nature of complexation and molecular interactions (Thenappan & Sankar, 2006).
    • Studies on the photoionization mass spectrometric behavior of N,N-dimethyl formamide have revealed insights into the effects of methylation on ionization energies and dissociative ionization channels (Leach et al., 2010).
  • Environmental and Biological Research :

    • A study has shown that certain bacteria have evolved to use N,N-dimethyl formamide as a sole carbon and nitrogen source, utilizing an enzyme called dimethylformamidase. This research contributes to our understanding of microbial metabolism and environmental biodegradation (Arya et al., 2020).
    • The atmospheric chemistry of N,N-dimethyl formamide has been explored to understand its interactions with various atmospheric oxidants, shedding light on its environmental impact (Barnes et al., 2010).
  • Applications in Material Science :

    • N,N-Dimethyl formamide has been used in the preparation of nanocomposites, where its effects on the dispersion of multi-walled carbon nanotubes in epoxy were studied. This research is significant for the development of advanced materials with enhanced electrical and mechanical properties (Sharma et al., 2009).

Safety And Hazards

“N,N-Dimethyl-13C2-formamide” is classified as a flammable liquid (Category 3), and it can cause harm if in contact with skin or if inhaled . It can cause serious eye irritation and may damage fertility or the unborn child . Protective measures such as wearing gloves, protective clothing, eye protection, and respiratory protection are recommended when handling this compound .

properties

IUPAC Name

N,N-di((113C)methyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXDDKWLCZADIW-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]N([13CH3])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480216
Record name N,N-Dimethyl-13C2-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.079 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-13C2-formamide

CAS RN

117880-10-1
Record name N,N-Dimethyl-13C2-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117880-10-1
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